molecular formula C15H13Cl2NO5S B13368004 4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid

4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13368004
M. Wt: 390.2 g/mol
InChI Key: QKDJFQPDHDZTBJ-UHFFFAOYSA-N
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Description

4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with a sulfonylamino group and a dichloro-ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Sulfonylation: Introduction of the sulfonyl group to the amino group.

    Esterification and Hydrolysis: Formation of the ethoxy group and subsequent hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can be employed to improve reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dichloro-ethoxyphenyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Shares the dichloro substitution pattern but lacks the sulfonylamino group.

    4-Aminobenzoic acid: Contains the amino group but lacks the dichloro-ethoxyphenyl moiety.

    Sulfanilic acid: Contains the sulfonylamino group but lacks the dichloro-ethoxyphenyl moiety.

Uniqueness

4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13Cl2NO5S

Molecular Weight

390.2 g/mol

IUPAC Name

4-[(2,5-dichloro-4-ethoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H13Cl2NO5S/c1-2-23-13-7-12(17)14(8-11(13)16)24(21,22)18-10-5-3-9(4-6-10)15(19)20/h3-8,18H,2H2,1H3,(H,19,20)

InChI Key

QKDJFQPDHDZTBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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